4-[(4-methylphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Description
4-[(4-Methylphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a sulfanyl group linked to a 4-methylphenyl moiety and a butanamide chain terminating in a 1,2-oxazol-5-yl group.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11-4-6-12(7-5-11)24-10-2-3-14(21)18-16-20-19-15(22-16)13-8-9-17-23-13/h4-9H,2-3,10H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVSDDWFDDPOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Core Heterocycle Variations: The target compound and D31 both feature a 1,3,4-oxadiazole core, but D31 replaces the oxazolyl group with a furan ester. This substitution may reduce polarity and alter metabolic stability compared to the oxazole-containing target. Compound 7d incorporates a thiazole ring with an amino group, enhancing hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability relative to the target's oxazole substituent.
Chain Length and Functional Groups: The target's butanamide chain (four carbons) is longer than the acetamide (two carbons) in 8g and propanamide (three carbons) in 7d . D31 employs a butynyl ester (rigid, triple bond) instead of a flexible amide, which may confer different conformational dynamics and electronic properties.
Bioactivity Considerations :
- Compounds like 8g and 7d were evaluated for enzyme inhibition (e.g., lipoxygenase, α-glucosidase), suggesting that the target compound may also exhibit such activity due to structural parallels.
- The oxazole group in the target compound could engage in π-π stacking interactions with biological targets, similar to the indole moiety in 8g .
Research Findings and Discussion
Physicochemical Properties
- Melting Points : The target compound's melting point is unreported, but analogs like 7d (134–178°C) and 8g (142°C) suggest a likely range of 130–160°C, influenced by crystallinity and hydrogen-bonding capacity.
- Solubility : The oxazole and amide groups may confer moderate aqueous solubility, though the 4-methylphenylsulfanyl moiety could increase hydrophobicity.
Potential Bioactivity
- Antimicrobial Activity : Thiadiazole derivatives in –8 highlight the role of sulfanyl linkages in antimicrobial agents, suggesting the target compound could be explored for similar uses.
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